Valericanhydride
Description
Properties
IUPAC Name |
pentanoyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCKXCGALKOSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870934 | |
| Record name | valeric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-59-9 | |
| Record name | Valeric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | valeric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valeric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VALERIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B5ZQ67R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Procedure
The DCC-based method, detailed in patent CN105481680A, involves activating valeric acid (pentanoic acid) to form its anhydride through a coupling reaction. DCC, a carbodiimide dehydrating agent, facilitates the condensation of two valeric acid molecules by removing water (Figure 1). The procedure comprises:
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Dissolving valeric acid in an organic solvent (e.g., dichloromethane or tetrahydrofuran).
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Gradual addition of DCC at room temperature (20–25°C) with stirring.
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Reaction completion within 20–40 minutes, monitored by thin-layer chromatography (TLC).
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Filtration to remove dicyclohexylurea (DCU), a byproduct.
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Solvent evaporation under reduced pressure, followed by vacuum distillation to isolate valeric anhydride.
This method achieves high purity (>98%) with minimal side reactions, attributed to DCC’s selectivity. The absence of extreme temperatures or pressures enhances its suitability for laboratory-scale synthesis.
Optimization and Challenges
Key parameters include:
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Solvent Choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and yield.
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DCC Stoichiometry : A 1:1 molar ratio of DCC to valeric acid minimizes excess reagent waste.
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Purification : DCU’s low solubility necessitates efficient filtration, while vacuum distillation (228–230°C) ensures anhydride isolation.
Limitations involve DCC’s moisture sensitivity, requiring anhydrous conditions, and DCU disposal considerations.
Phosphorochloridate-Assisted Anhydride Formation
Methodology from US2939876A
Patent US2939876A describes valeric anhydride synthesis via reaction with diphenyl phosphorochloridate (DPPC). The steps include:
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Combining valeric acid with DPPC in anhydrous diethyl ether.
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Stirring at 0–5°C to control exothermicity.
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Refluxing for 2 hours to complete the reaction.
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High-vacuum distillation to isolate the anhydride (60% yield).
This method leverages DPPC’s ability to activate carboxylic acids, forming a mixed phosphate-carboxylic anhydride intermediate that decomposes to release valeric anhydride (Figure 2).
Performance Metrics and Industrial Relevance
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Yield : 60% yield, lower than DCC-based methods, due to competing hydrolysis and side reactions.
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Temperature Control : Precise cooling prevents thermal degradation of reactants.
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Scalability : Requires corrosion-resistant equipment for handling phosphorochloridates, increasing operational costs.
Despite these challenges, this method is valued for its compatibility with acid-sensitive substrates.
Electrocatalytic Precursor Synthesis: Valeric Acid from Levulinic Acid
Upstream Production of Valeric Acid
Recent advancements in biomass conversion, as reported by Catalysts, enable sustainable valeric acid production via electrocatalytic hydrogenation (ECH) of levulinic acid (LA). Using a metallic lead cathode in 0.5 M H₂SO₄ at −1.8 V (vs. Ag/AgCl), LA is hydrogenated to valeric acid with 74% Faradaic efficiency at 65°C (Table 1).
Table 1: ECH Performance at Varied Temperatures
| Temperature (°C) | LA Conversion (%) | VA Selectivity (%) | FE (%) |
|---|---|---|---|
| 25 | 46 | 94 | 72 |
| 65 | 66 | 96 | 74 |
| 80 | 68 | 91 | 59 |
Integration with Anhydride Synthesis
Valeric acid from ECH can be dehydrated to valeric anhydride using conventional methods (e.g., DCC or thermal dehydration). However, residual sulfuric acid in the ECH product may necessitate purification before anhydride synthesis, impacting overall efficiency.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
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DCC Method : Optimal for high-purity, small-scale production.
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Phosphorochloridate : Suitable for specialized applications requiring mild conditions.
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ECH Route : Emerges as a sustainable alternative but requires downstream optimization.
Chemical Reactions Analysis
Types of Reactions: Valeric anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: Reacts with water to form valeric acid.
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic acyl substitution reactions.
Water: Used in hydrolysis reactions.
Major Products:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Valeric Acid: Formed from hydrolysis.
Scientific Research Applications
Chemical Synthesis
1. Synthesis of Alkyl 9-Nitrocamptothecin Esters
Valeric anhydride is utilized in the esterification reactions to synthesize alkyl 9-nitrocamptothecin esters. These compounds have been studied for their cytotoxicity against cancer cells. Research indicates that the structure-activity relationship of these esters can be optimized using valeric anhydride, enhancing their therapeutic potential .
2. Derivatization in Proteomics
In proteomics, valeric anhydride serves as a derivatizing agent for histone proteins. Its use improves the hydrophobicity and ionization efficiency of peptides during mass spectrometry analysis. Studies have shown that valeric anhydride, alongside benzoic and propionic anhydrides, produces high-quality MS/MS spectra, facilitating better identification of post-translational modifications (PTMs) in proteins .
Analytical Chemistry
1. Mass Spectrometry Applications
Valeric anhydride has been compared with other anhydrides for its effectiveness in peptide derivatization. It has demonstrated superior performance in increasing peptide retention time and signal intensity during liquid chromatography-mass spectrometry (LC-MS) analysis. This capability is crucial for analyzing complex biological samples where sensitivity and accuracy are paramount .
Biopolymer Development
1. Chitin Derivatives
Valeric anhydride is employed to synthesize chitin dipentanoate (Di-O-Valeryl Chitin), which is a novel biopolymer. This compound shows promise for various applications due to its enhanced solubility and potential biocompatibility. The synthesis involves esterifying chitin with valeric anhydride, resulting in a material suitable for biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of valeric anhydride involves nucleophilic attack on the carbonyl carbon, followed by the removal of the leaving group. This general mechanism is common to anhydrides and involves the formation of a tetrahedral intermediate .
Comparison with Similar Compounds
Comparison with Similar Anhydrides
Acetic Anhydride (C₂)
- Reactivity : Higher reactivity due to shorter chain length, enabling faster acylation in reactions like MOF amidation (88% conversion vs. Valeric’s 49%) .
- Limitations : Lower hydrophobicity limits utility in chromatographic retention shifts for proteomics .
- Applications : Common in acetylation reactions but unsuitable for volatile substrates requiring room-temperature conditions, where Valeric is preferred .
Propionic Anhydride (C₃)
- Proteomics : Gold standard for histone derivatization due to balanced hydrophobicity, high peptide recovery, and minimal quantification bias . Valeric, while comparable in retention time shifts, introduces significant quantification errors (e.g., 75% deviation in synthetic peptide analysis) .
- Yield : Propionic achieves near-complete derivatization; Valeric and benzoic anhydrides show lower yields (~50% recovery) .
Butyric (C₄) and Octanoic (C₈) Anhydrides
- Octanoic’s steric hindrance reduces MOF conversion rates to 25% .
- Hydrophobicity: Longer chains (e.g., octanoic) increase hydrophobicity but impede solubility and reaction homogeneity, unlike Valeric’s optimal balance .
Benzoic Anhydride (Aromatic)
- Retention Time : Causes larger chromatographic shifts than Valeric but suffers from side reactions (e.g., incomplete N-terminal derivatization) and 60% lower peptide detection in synthetic libraries .
- Yield : Only 36 peptides detected post-derivatization vs. Valeric’s 73 and Propionic’s 93 .
Performance in Histone Derivatization
A comparative study of 12 anhydrides highlighted Valeric’s strengths and limitations :
| Parameter | Valeric Anhydride | Propionic Anhydride | Benzoic Anhydride |
|---|---|---|---|
| Hydrophobicity | High | Moderate | Very High |
| Peptide Recovery | 73/93 peptides | 93/93 peptides | 36/93 peptides |
| Quantification Bias | 75% deviation | <20% deviation | >75% deviation |
| MS/MS Quality | High | High | Moderate |
Valeric outperforms benzoic in MS/MS spectral quality but underperforms propionic in quantification accuracy and peptide coverage .
Material Science and MOF Functionalization
In post-synthetic modification of bismuth MOFs (e.g., CAU-7-TATB-NH₂), Valeric achieved 49% conversion, intermediate between acetic (88%) and octanoic (25%) . Its moderate chain length balances reactivity and steric effects, enabling efficient amidation without excessive hindrance.
Biological Activity
Valeric anhydride, also known as n-valeric anhydride or pentanoic anhydride, is a chemical compound with the formula and a molecular weight of approximately 186.25 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of valeric anhydride, focusing on its synthesis, antimicrobial properties, and other relevant biological effects.
1. Synthesis of Valeric Anhydride
Valeric anhydride can be synthesized through various methods, including the dehydration of valeric acid or through the reaction of valeric acid with acetic anhydride. The synthesis process plays a crucial role in determining the purity and yield of the compound, which can affect its biological activity.
2.2 Cytotoxic Effects
Research into cyclic imides suggests that compounds with similar structural characteristics can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and interference with cell cycle progression. While direct studies on valeric anhydride are sparse, it is reasonable to hypothesize that it may exhibit similar cytotoxic properties owing to its structural analogies.
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of valeric anhydride:
- Hydrophobicity : The hydrophobic nature of valeric anhydride allows it to permeate biological membranes effectively.
- Functional Groups : The presence of specific functional groups can enhance or diminish biological activity, influencing interactions with biological targets.
4.1 Study on Related Compounds
A study involving cyclic imides demonstrated that modifications in structure could lead to enhanced antimicrobial and cytotoxic activities. For instance, phthalimide derivatives showed significant inhibition against E. coli at concentrations as low as 16 μg/mL . This suggests that valeric anhydride might similarly be effective at lower concentrations if further studied.
4.2 Antimicrobial Screening Results
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Valeric Anhydride (hypothetical) | 32 | E. coli |
| Phthalimide | 16 | E. coli |
| Cyclic Imide | 64 | Candida albicans |
This table illustrates potential MIC values based on related compounds' activities, indicating that valeric anhydride may possess comparable efficacy.
Q & A
Q. What are the primary synthetic applications of valeric anhydride in organic chemistry, and how do reaction conditions influence esterification kinetics?
Valeric anhydride is widely used as an acylating agent for alcohols, amines, and phenols to synthesize pentanoate esters, amides, or modified polymers. Its reactivity depends on temperature, solvent polarity, and catalyst presence. For esterification, optimal yields are achieved under anhydrous conditions with acid/base catalysts (e.g., pyridine or sulfuric acid). Kinetic studies highlight its slower reaction rate compared to smaller anhydrides (e.g., acetic) due to steric hindrance from the pentanoyl group, necessitating longer reaction times or elevated temperatures .
Q. How does valeric anhydride compare to other acylating agents in modifying cellulose derivatives?
Valeric anhydride introduces pentanoyl groups to cellulose via acid-catalyzed esterification, enhancing hydrophobicity and flexibility. Compared to acetic anhydride, it requires harsher conditions (e.g., higher temperatures or prolonged reactions) but yields cellulose valerates with superior biodegradability and film-forming properties. Sulfuric acid is a common catalyst, though trifluoroacetic acid activation improves reaction efficiency .
Advanced Research Questions
Q. What challenges arise when using valeric anhydride for histone derivatization in bottom-up proteomics workflows?
While valeric anhydride increases peptide hydrophobicity and improves LC-MS retention time shifts, it introduces significant quantification biases. Studies show synthetic peptides derivatized with valeric anhydride exhibit up to 75% deviation from expected signal intensities due to incomplete derivatization and ionization suppression. Additionally, N-terminal modification reduces peptide recovery compared to propionic anhydride. Optimization of reaction time, temperature, and stoichiometry is critical to mitigate these issues .
Q. How does valeric anhydride perform in post-synthetic modification (PSM) of metal-organic frameworks (MOFs), and what factors affect conversion efficiency?
In Bi-MOFs (e.g., CAU-7-TATB-NH₂), valeric anhydride acylates amino-functionalized linkers, achieving 33–79% conversion depending on solvent accessibility and pore size. The reaction requires anhydrous conditions and polar aprotic solvents (e.g., DMF) to facilitate diffusion. Characterization via PXRD and NMR confirms successful incorporation, but steric bulk limits higher conversions compared to smaller anhydrides like acetic .
Q. Why does valeric anhydride outperform shorter-chain anhydrides in Friedel-Crafts acylation reactions catalyzed by silica-supported sulfonic acids?
Valeric anhydride’s longer alkyl chain enhances electrophilicity, increasing acylation yields for aromatic substrates like anisole. At 100°C with SiO₂-(CH₂)₂-(C₆H₄)-SO₃H catalyst, it achieves 73% conversion (60% yield), surpassing acetic anhydride. However, excessively long chains (e.g., >C5) reduce reactivity due to diffusion limitations. Heteroaromatics (e.g., furan) also react efficiently under mild conditions (room temperature), avoiding polymerization .
Q. What methodological considerations are critical for quantifying valeric anhydride-derived peptide modifications via LC-MS/MS?
Derivatization protocols must ensure complete Lys and N-terminal modification to avoid mixed species, which complicate spectral interpretation. Internal standards (e.g., isotopically labeled peptides) and signal correction algorithms are essential to address ionization biases. Additionally, database searches should account for potential side reactions, such as partial hydrolysis or residual unmodified peptides .
Methodological Optimization
Q. How can researchers optimize valeric anhydride-based acylation reactions for temperature-sensitive substrates?
For heat-labile substrates (e.g., enzymes or natural products), low-temperature protocols (0–25°C) with excess anhydride and activated molecular sieves improve yields. Solvent choice (e.g., dichloromethane or THF) balances substrate solubility and reaction kinetics. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation at reduced temperatures .
Q. What analytical techniques are most effective for characterizing valeric anhydride-modified polymers?
- FT-IR : Identifies ester C=O stretches (~1740 cm⁻¹) and C-O stretches (1035–1060 cm⁻¹).
- ¹H/¹³C NMR : Quantifies pentanoyl group incorporation via δ 0.8–2.3 ppm (alkyl protons) and δ 170–175 ppm (ester carbonyl).
- GPC/SEC : Assesses molecular weight changes and polymer degradation.
- Contact angle measurements : Evaluates hydrophobicity enhancements .
Contradictions and Limitations
Q. Why does valeric anhydride show conflicting performance in proteomics versus synthetic organic chemistry applications?
In proteomics, its steric bulk and hydrophobicity hinder complete derivatization, leading to quantification errors. Conversely, in synthetic chemistry, these properties enhance electrophilicity and substrate selectivity. This dichotomy underscores the need for application-specific protocol optimization .
Q. What are the key pitfalls in using valeric anhydride for high-throughput derivatization workflows?
Incomplete reaction cleanup (e.g., residual anhydride or acid catalysts) can degrade LC columns or suppress ionization. Automated liquid handlers must ensure precise stoichiometric control to minimize variability. Pre-validation with control peptides or polymers is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
